

Physicochemical properties of 5'-O-Acetyl Adenosine

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Compound of Interest

Compound Name: 5'-O-Acetyl Adenosine

Cat. No.: B15550913

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An In-depth Technical Guide to the Physicochemical Properties of **5'-O-Acetyl Adenosine**

This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological significance of **5'-O-Acetyl Adenosine**, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

5'-O-Acetyl Adenosine is a derivative of the endogenous nucleoside adenosine, characterized by the presence of an acetyl group at the 5' position of the ribose sugar.[1][2] This modification influences its chemical and biological properties. The compound is classified as a protected nucleoside within the broader category of carbohydrates, nucleosides, and nucleotides.[3]

Quantitative Physicochemical Data

The key physicochemical parameters of **5'-O-Acetyl Adenosine** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ N ₅ O ₅	[1] [2] [3] [4] [5]
Molecular Weight	309.28 g/mol	[1] [2] [3] [4] [5]
Melting Point	143 °C	[1] [6]
>131°C (decomposes)	[3]	
Boiling Point	636.1 ± 65.0 °C (Predicted)	[1]
Density	1.86 ± 0.1 g/cm ³ (Predicted)	[1]
Appearance	White to Off-White Solid	[1] [3]
pKa	13.05 ± 0.70 (Predicted)	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1] [3]
Storage Temperature	Refrigerator; -20°C	[1] [3]

Structural and Identification Data

Accurate identification of **5'-O-Acetyl Adenosine** is critical in experimental settings. The following table provides key identifiers for this compound.

Identifier	Value	Source
CAS Number	2140-25-2	[1][2][4]
IUPAC Name	[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate	[3][5]
Synonyms	Adenosine 5'-Acetate; 5'-Acetyladenosine; NSC 91775	[3][4]
InChI Key	RMIAANGDAQJRIT-WOUKDFQISA-N	[3][5]
SMILES	CC(=O)OC[C@@H]1-- INVALID-LINK-- N2C=NC3=C(N=CN=C32)N)O ">C@HO	[3][5]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **5'-O-Acetyl Adenosine**, compiled from available literature.

Synthesis of 5'-O-Acetyl Adenosine

The synthesis of **5'-O-Acetyl Adenosine** typically involves the selective acetylation of the 5'-hydroxyl group of adenosine. A common strategy employs protecting groups for the 2' and 3' hydroxyls to ensure regioselectivity.

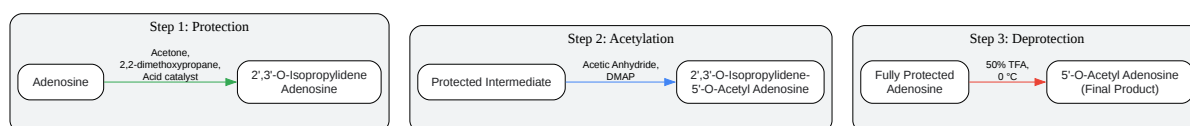
Methodology: Protection-Acetylation-Deprotection

- **Protection of 2' and 3' Hydroxyl Groups:** The 2' and 3' hydroxyl groups of adenosine are protected, often as an acetonide. This is achieved by reacting adenosine with acetone and 2,2-dimethoxypropane under mild acidic conditions.[7]
- **Acetylation of the 5' Hydroxyl Group:** The resulting intermediate, with a free 5'-hydroxyl group, is then acetylated.[7] This is commonly done using acetic anhydride in the presence

of a base like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane.[7]

- Deprotection of 2' and 3' Hydroxyl Groups: The acetonide protecting group is removed to yield **5'-O-Acetyl Adenosine**. This can be accomplished using an acid, such as 50% trifluoroacetic acid (TFA), at a reduced temperature (e.g., 0 °C).[7]

An alternative approach involves the selective deprotection of a fully acetylated adenosine (2',3',5'-tri-O-acetyl adenosine).[7] For instance, selective removal of the 5'-O-acetyl group can be achieved using ammonia in methanol at low temperatures (-40 °C), although this method's success can be variable.[7]



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A general workflow for the synthesis of **5'-O-Acetyl Adenosine**.

Purification and Analysis

Purification of the synthesized product is typically achieved using standard chromatographic techniques, such as column chromatography on silica gel. The purity and identity of **5'-O-Acetyl Adenosine** can be confirmed through various analytical methods.

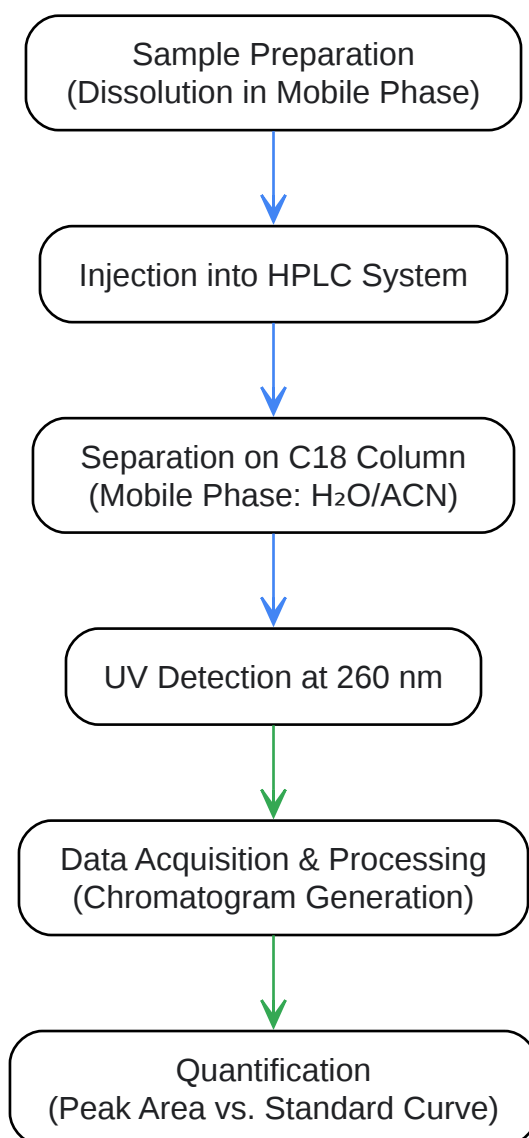
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method developed for adenosine analysis can be adapted for **5'-O-Acetyl Adenosine**. [8]

- Chromatographic System: An HPLC system equipped with a UV detector is used.

- Stationary Phase: A C18 column is employed for separation.[\[8\]](#)
- Mobile Phase: The mobile phase typically consists of an aqueous solution with an organic modifier, such as acetonitrile (ACN). For adenosine, a mobile phase of water containing 7% v/v ACN has been used.[\[8\]](#)
- Flow Rate: A flow rate of approximately 0.8 mL/min is maintained.[\[8\]](#)
- Detection: The column effluent is monitored by UV detection at 260 nm, which is near the maximum absorbance wavelength for the adenine base.[\[8\]](#)
- Quantification: A linear response is typically achieved over a specific concentration range (e.g., 0.25-100.00 $\mu\text{mol/L}$ for adenosine), allowing for accurate quantification.[\[8\]](#)

In addition to HPLC, mass spectrometry (MS) is a powerful tool for confirming the molecular weight and structure of the compound.[\[9\]](#)



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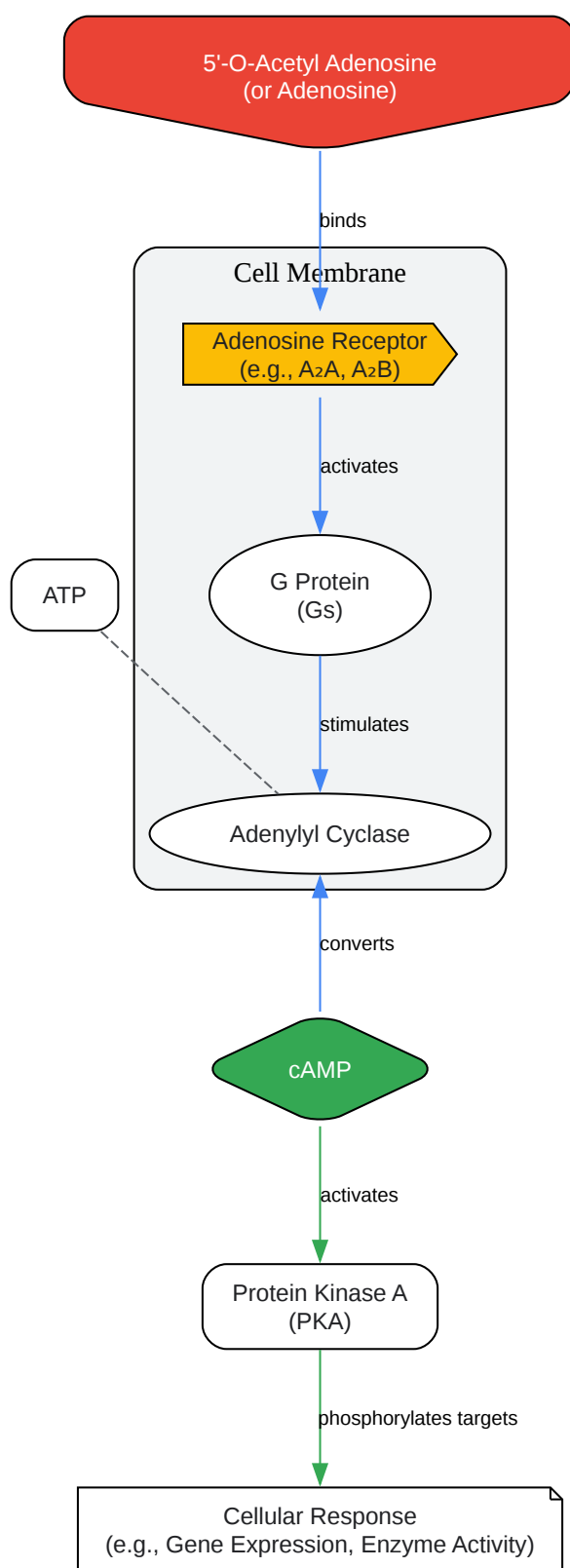
Workflow for the analysis of **5'-O-Acetyl Adenosine** by RP-HPLC.

Biological Activity and Signaling Pathways

As an adenosine derivative, **5'-O-Acetyl Adenosine** may function as a prodrug of adenosine or exhibit its own unique biological activities. Adenosine itself is a crucial signaling molecule involved in various physiological processes, including stress responses.[10] Its effects are mediated primarily through adenosine receptors (A₁, A_{2A}, A_{2B}, and A₃).

Potential Signaling Pathway

The biological effects of extracellular adenosine are often mediated through G-protein coupled receptors. For example, activation of the A₂A or A₂B adenosine receptors typically leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA) to modulate cellular responses. In *Drosophila*, a single adenosine receptor (AdoR) has been identified which stimulates cAMP.^[10] Given its structural similarity, **5'-O-Acetyl Adenosine** could potentially interact with these pathways, either as an agonist, antagonist, or be metabolized to adenosine, thereby influencing the pathway indirectly.



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A potential signaling pathway modulated by adenosine/its derivatives.

Applications in Research and Drug Development

Protected nucleosides like **5'-O-Acetyl Adenosine** are valuable intermediates in the synthesis of more complex molecules, including therapeutic agents.[3] The modification of adenosine at various positions is a common strategy in medicinal chemistry to develop agonists or antagonists for adenosine receptors with improved selectivity and pharmacokinetic profiles.[11] Furthermore, nucleoside analogs are a well-established class of drugs, particularly in antiviral and anticancer therapies, where they can interfere with DNA synthesis.[12] The study of **5'-O-Acetyl Adenosine** and similar derivatives contributes to the understanding of structure-activity relationships and the development of novel therapeutics.

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References

- 1. 5'-O-Acetyl Adenosine | 2140-25-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. bocsci.com [bocsci.com]
- 4. usbio.net [usbio.net]
- 5. 5'-O-Acetyl Adenosine | C12H15N5O5 | CID 11953391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5'-O-Acetyl adenosine | CAS#:2140-25-2 | Chemsrsc [chemsrc.com]
- 7. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 8. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 10. Frontiers | Adenosine Receptor and Its Downstream Targets, Mod(mdg4) and Hsp70, Work as a Signaling Pathway Modulating Cytotoxic Damage in Drosophila [frontiersin.org]

- 11. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
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